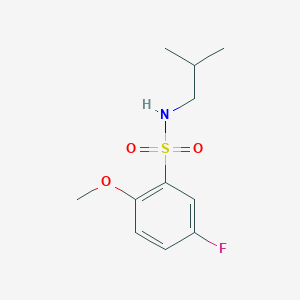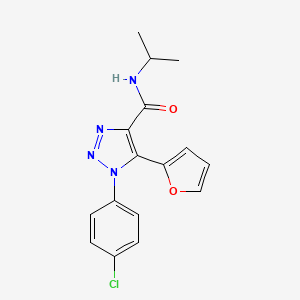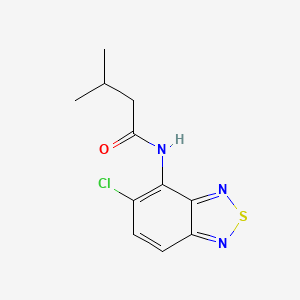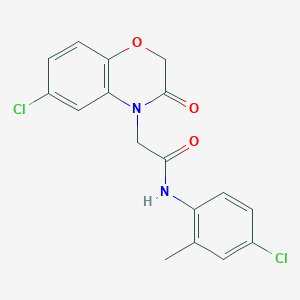![molecular formula C22H19N3O3 B4440834 5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)
5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to 5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, often involves multi-step reactions. These processes may include [4+2]-cycloaddition reactions, as demonstrated by Adams et al. (2005), which details the synthesis of a related compound through the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with phenyl isocyanate.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives features a planar fused-ring system, as described by Low et al. (2004). This structure is characterized by specific hydrogen bonding patterns, such as N-H...O hydrogen bonds, which contribute to the compound's stability and properties.
Chemical Reactions and Properties
The reactivity of pyrido[2,3-d]pyrimidine derivatives can vary significantly, depending on the substitution pattern on the heterocyclic ring. For instance, reactions involving (chlorocarbonyl)phenyl ketene with amino pyrazolones have led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with high yields, as reported by Zahedifar et al. (2016). This suggests that the chemical reactivity of these compounds can be finely tuned for the synthesis of various derivatives.
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, including solubility and melting points, are influenced by the nature of substituents attached to the heterocyclic core. Detailed studies on the solubility and permeability coefficients of these compounds, as mentioned by Jatczak et al. (2014), provide insights into their biopharmaceutical properties, indicating a broad range in solubility and permeability across different derivatives.
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidine derivatives are closely related to their molecular structure and can include a variety of interactions such as hydrogen bonding and π-π stacking, which play a crucial role in determining their crystal structures. Trilleras et al. (2009) demonstrate how different substituents on the pyrido[2,3-d]pyrimidine core influence the molecular and crystal structures through these interactions.
作用機序
While the mechanism of action of the specific compound you mentioned is not available, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
将来の方向性
特性
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-17-9-7-16(8-10-17)18-11-13-23-20-19(18)21(26)24-22(27)25(20)14-12-15-5-3-2-4-6-15/h2-11,13H,12,14H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCIMXLOTXDJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440752.png)

![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B4440775.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)
![3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B4440793.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-3-pyridinyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440818.png)


![4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4440840.png)

![N-(3-fluoro-2-methylphenyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440845.png)

